molecular formula C19H23ClN6O2 B5319114 N-(4-chlorophenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide

N-(4-chlorophenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide

Cat. No. B5319114
M. Wt: 402.9 g/mol
InChI Key: UNYWBESLNZIOLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide, also known as CP-122,288, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

N-(4-chlorophenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide has been studied for its potential therapeutic applications in various diseases, including anxiety, depression, schizophrenia, and Parkinson's disease. It has been shown to have anxiolytic and antidepressant effects in animal models, as well as antipsychotic effects in schizophrenia models. In addition, this compound has been found to improve motor function in animal models of Parkinson's disease.

Mechanism of Action

The exact mechanism of action of N-(4-chlorophenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide is not fully understood, but it is believed to act as a selective antagonist of the 5-HT1B receptor and a partial agonist of the 5-HT1A receptor. This mechanism is thought to contribute to its anxiolytic, antidepressant, and antipsychotic effects.
Biochemical and Physiological Effects:
This compound has been shown to modulate the release of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. It has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and plasticity.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-chlorophenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide in lab experiments is its high selectivity for the 5-HT1B receptor, which allows for more specific targeting of this receptor. However, its partial agonist activity at the 5-HT1A receptor may complicate interpretation of results. Additionally, the high cost and limited availability of this compound may pose limitations for some experiments.

Future Directions

There are several potential future directions for research on N-(4-chlorophenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide. One area of interest is its potential as a treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, further investigation into its mechanism of action and effects on neurotransmitter systems could provide insights into the underlying causes of various psychiatric disorders. Finally, the development of more selective and potent compounds based on this compound could lead to the discovery of even more effective treatments for these disorders.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide involves the reaction of 4-chlorophenylpiperazine with 2-(4-morpholinyl)-4-pyrimidinylamine and 1,1'-carbonyldiimidazole in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound.

properties

IUPAC Name

N-(4-chlorophenyl)-4-(2-morpholin-4-ylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN6O2/c20-15-1-3-16(4-2-15)22-19(27)26-9-7-24(8-10-26)17-5-6-21-18(23-17)25-11-13-28-14-12-25/h1-6H,7-14H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNYWBESLNZIOLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC(=NC=C2)N3CCOCC3)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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